2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with the molecular formula C30H27N3OS This compound is notable for its unique structure, which includes a pyridine ring substituted with tert-butyl, cyano, and phenyl groups, as well as a sulfanyl group linked to an acetamide moiety
Preparation Methods
The synthesis of 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide involves multiple steps, typically starting with the preparation of the pyridine ring. The synthetic route may include the following steps:
Formation of the pyridine ring: This can be achieved through a series of reactions involving the condensation of appropriate starting materials.
Introduction of substituents: The tert-butyl, cyano, and phenyl groups are introduced through various substitution reactions.
Formation of the sulfanyl group:
Acetamide formation: The final step involves the formation of the acetamide moiety through an amide bond formation reaction.
Chemical Reactions Analysis
2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Mechanism of Action
The mechanism of action of 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids .
Comparison with Similar Compounds
Similar compounds to 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide include:
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Used as a chemoselective tert-butoxycarbonylation reagent.
tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate: An intermediate in the synthesis of Alectinib, a potent anaplastic lymphoma kinase inhibitor.
2,4,6-tri-tert-butylphenol: Used in various industrial applications.
Properties
Molecular Formula |
C26H27N3OS |
---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
2-(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C26H27N3OS/c1-17-11-12-22(18(2)13-17)28-24(30)16-31-25-21(15-27)20(19-9-7-6-8-10-19)14-23(29-25)26(3,4)5/h6-14H,16H2,1-5H3,(H,28,30) |
InChI Key |
IFZMNJPQEJZLCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C(C)(C)C)C3=CC=CC=C3)C#N)C |
Origin of Product |
United States |
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